molecular formula C15H15F3O5S B12643398 (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate

(5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate

Cat. No.: B12643398
M. Wt: 364.3 g/mol
InChI Key: UOVZZCSPLLVOIU-UHFFFAOYSA-N
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Description

(5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a benzoxecin core, which is a bicyclic structure containing both oxygen and carbon atoms, and is functionalized with a trifluoromethanesulfonate group. The presence of the trifluoromethanesulfonate group makes this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate typically involves multiple steps. One common approach is to start with a suitable benzoxecin precursor, which is then functionalized with a trifluoromethanesulfonate group. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to facilitate the reaction. For example, the trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.

    Oxidation and Reduction: The benzoxecin core can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate or reducing agents like sodium borohydride for oxidation and reduction reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxecin derivatives, while oxidation or reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of diverse chemical libraries.

Biology and Medicine

Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the benzoxecin core can interact with biological macromolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate lies in its specific combination of a benzoxecin core and a trifluoromethanesulfonate group

Properties

Molecular Formula

C15H15F3O5S

Molecular Weight

364.3 g/mol

IUPAC Name

(5-methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl) trifluoromethanesulfonate

InChI

InChI=1S/C15H15F3O5S/c1-10-3-2-4-11-9-12(23-24(20,21)15(16,17)18)6-7-13(11)22-14(19)8-5-10/h3,6-7,9H,2,4-5,8H2,1H3

InChI Key

UOVZZCSPLLVOIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1

Origin of Product

United States

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